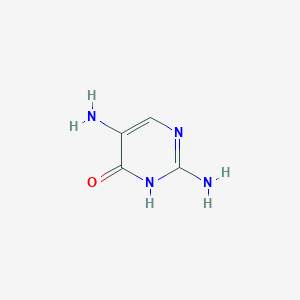

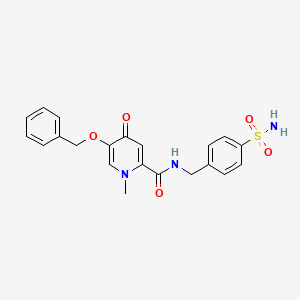

![molecular formula C10H9FN4S B2626209 4-{[(2-fluorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 466644-97-3](/img/structure/B2626209.png)

4-{[(2-fluorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-{[(2-fluorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes . This particular compound contains a fluorophenyl group, a methyl group, and a thiol group attached to the triazole ring .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves reactions with secondary amides and hydrazides . The 1,2,4-triazole moiety can act as a useful directing group for Ru-catalyzed C-H arylation . A series of new oxamide-derived amidine reagents can be accessed in excellent yield with minimal purification necessary. A subsequent reaction of these reagents with various hydrazine hydrochloride salts efficiently generates 1,5-disubstituted-1,2,4-triazole compounds in good yields .Molecular Structure Analysis

The molecular structure of “4-{[(2-fluorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol” includes a 1,2,4-triazole ring with a fluorophenyl group, a methyl group, and a thiol group attached to it . The potential coordinating sites are sulfur of the thiol group, nitrogen of the primary amino group, and two nitrogen atoms at position 1 and 2 in the triazole ring system .Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions. For instance, they can undergo regioselective S-alkylation to form a series of S-substituted derivatives . They can also react with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Researchers have synthesized a range of compounds incorporating the 1,2,4-triazole moiety, investigating their potential as anti-inflammatory, analgesic, antibacterial, and antifungal agents. For example, compounds with modifications on the 1,2,4-triazole ring have been shown to exhibit promising anti-inflammatory and analgesic properties. These findings are crucial for the development of new therapeutic agents that can target specific biological pathways with reduced side effects (K. V. Sujith et al., 2009; Vikas G. Rajurkar et al., 2016).

Antimicrobial Evaluation

Several studies have synthesized derivatives of 1,2,4-triazoles and evaluated their antimicrobial effectiveness. These studies highlight the potential of these compounds to act as significant agents against a variety of bacterial and fungal pathogens, contributing to the search for new antimicrobial agents in the face of rising antibiotic resistance (Hacer Bayrak et al., 2009; R. Shukla et al., 2014).

Direcciones Futuras

The future directions for “4-{[(2-fluorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . Additionally, the development of environmentally benign and convenient strategies for the synthesis of 1,2,4-triazole derivatives could be a promising area of research .

Propiedades

IUPAC Name |

4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4S/c1-7-13-14-10(16)15(7)12-6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDKXKUKYVNOSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1N=CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

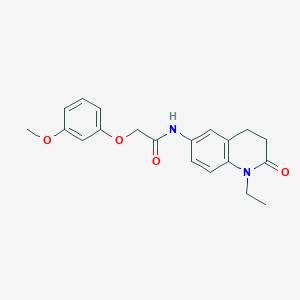

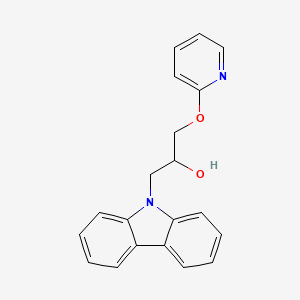

![6-Fluoro-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2626126.png)

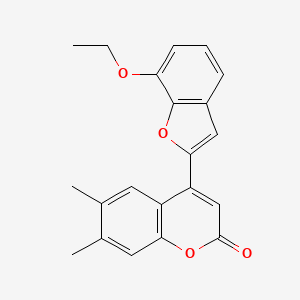

![[(9R,10R)-8,8-dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B2626130.png)

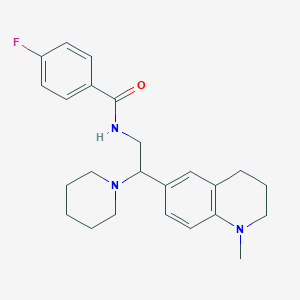

![7-(3-chloro-4-methylphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2626134.png)

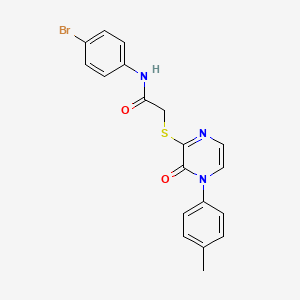

![N-ethyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2626135.png)

![N-(furan-2-ylmethyl)-4-[(2-methylphenyl)carbonyl]-1H-pyrrole-2-carboxamide](/img/structure/B2626138.png)

![1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one](/img/structure/B2626146.png)

![(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B2626148.png)